Coenzyme Q6
Coenzyme Q6
Coenzyme Q6 (CoQ6) is also known as ubiquinone-30 in Saccharomyces cerevisiae. It is a flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a co-factor for the synthesis of coenzyme Q. It is composed of three conserved regions- a FAD/ nicotinamide adenine dinucleotide (NAD) + hydrogen (H) (NADH) binding motif, an adenine di phosphate (ADP) binding motif and a consensus sequence, that binds to the ribityl moiety of FAD.
Ubiquinone-6, also known as coenzyme Q6 or coq-6, belongs to the class of organic compounds known as ubiquinones. These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methyl(1, 4-benzoquinone) moiety to which an isoprenyl group is attached at ring position 2(or 6). Ubiquinone-6 exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Ubiquinone-6 has been primarily detected in blood. Within the cell, ubiquinone-6 is primarily located in the membrane (predicted from logP) and cytoplasm. Ubiquinone-6 exists in all eukaryotes, ranging from yeast to humans. In humans, ubiquinone-6 is involved in ubiquinone biosynthesis pathway.
Ubiquinone-6, also known as coenzyme Q6 or coq-6, belongs to the class of organic compounds known as ubiquinones. These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methyl(1, 4-benzoquinone) moiety to which an isoprenyl group is attached at ring position 2(or 6). Ubiquinone-6 exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Ubiquinone-6 has been primarily detected in blood. Within the cell, ubiquinone-6 is primarily located in the membrane (predicted from logP) and cytoplasm. Ubiquinone-6 exists in all eukaryotes, ranging from yeast to humans. In humans, ubiquinone-6 is involved in ubiquinone biosynthesis pathway.
Brand Name:
Vulcanchem
CAS No.:
1065-31-2
VCID:
VC20989252
InChI:
InChI=1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+
SMILES:
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula:
C39H58O4
Molecular Weight:
590.9 g/mol
Coenzyme Q6
CAS No.: 1065-31-2
Cat. No.: VC20989252
Molecular Formula: C39H58O4
Molecular Weight: 590.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Coenzyme Q6 (CoQ6) is also known as ubiquinone-30 in Saccharomyces cerevisiae. It is a flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a co-factor for the synthesis of coenzyme Q. It is composed of three conserved regions- a FAD/ nicotinamide adenine dinucleotide (NAD) + hydrogen (H) (NADH) binding motif, an adenine di phosphate (ADP) binding motif and a consensus sequence, that binds to the ribityl moiety of FAD. Ubiquinone-6, also known as coenzyme Q6 or coq-6, belongs to the class of organic compounds known as ubiquinones. These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methyl(1, 4-benzoquinone) moiety to which an isoprenyl group is attached at ring position 2(or 6). Ubiquinone-6 exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Ubiquinone-6 has been primarily detected in blood. Within the cell, ubiquinone-6 is primarily located in the membrane (predicted from logP) and cytoplasm. Ubiquinone-6 exists in all eukaryotes, ranging from yeast to humans. In humans, ubiquinone-6 is involved in ubiquinone biosynthesis pathway. |
|---|---|
| CAS No. | 1065-31-2 |
| Molecular Formula | C39H58O4 |
| Molecular Weight | 590.9 g/mol |
| IUPAC Name | 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+ |
| Standard InChI Key | GXNFPEOUKFOTKY-LPHQIWJTSA-N |
| Isomeric SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
| SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
| Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
| Melting Point | 19-20°C |
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